molecular formula C8H16Cl2 B1617838 1,2-Dichlorooctane CAS No. 21948-46-9

1,2-Dichlorooctane

Cat. No.: B1617838
CAS No.: 21948-46-9
M. Wt: 183.12 g/mol
InChI Key: LYVLPCUIYWOEBI-UHFFFAOYSA-N
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Description

1,2-Dichlorooctane is an organic compound with the molecular formula C₈H₁₆Cl₂. It is a colorless liquid with a pungent odor. This compound is primarily used as an organic solvent in chemical laboratories for dissolving and extracting organic compounds .

Preparation Methods

1,2-Dichlorooctane can be synthesized through the direct reaction of octene with chlorine gas. This reaction requires appropriate temperature and pressure conditions and the use of a catalyst to facilitate the reaction . Industrial production methods typically involve similar processes but on a larger scale, ensuring the efficient and safe handling of reactants and products.

Chemical Reactions Analysis

1,2-Dichlorooctane undergoes various chemical reactions, including:

Scientific Research Applications

1,2-Dichlorooctane is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dichlorooctane involves its interaction with molecular targets through its chlorine atoms. These interactions can lead to the formation of new chemical bonds or the breaking of existing ones, depending on the reaction conditions and the presence of other reagents .

Comparison with Similar Compounds

1,2-Dichlorooctane can be compared with other similar compounds such as:

This compound is unique due to its specific molecular structure, which provides distinct reactivity and applications compared to its similar compounds.

Properties

IUPAC Name

1,2-dichlorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Cl2/c1-2-3-4-5-6-8(10)7-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVLPCUIYWOEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016859
Record name 1,2-Dichlorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21948-46-9
Record name Octane, 1,2-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021948469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC147126
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dichlorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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